N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-4-5-11)16-8-10-18-9-6-13(17-18)12-3-1-2-7-15-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFRFRNKAQNMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring can be synthesized through various methods, including the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then treated with 2-cyanothioacetamide to yield the pyridine derivative.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Coupling of Pyridine and Pyrazole Rings: The pyridine and pyrazole rings are coupled through a suitable linker, such as an ethyl group, using reagents like α-bromoketones and 2-aminopyridine under different reaction conditions.
Formation of the Cyclopropane Carboxamide Group: The cyclopropane carboxamide group is introduced by reacting the intermediate with cyclopropanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide |
| Canonical SMILES | C1CC1C2=CC(=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C5=CC=CC=N5 |
Anticancer Properties
Research has shown that compounds similar to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide exhibit significant cytotoxic effects against various cancer cell lines. Notably, derivatives of pyrazole have been identified as potent inducers of apoptosis in cancer cells, particularly in breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
Case Study: Apoptosis Induction
A study demonstrated that a related compound led to increased p53 expression and caspase-3 cleavage in MCF-7 cells, indicating activation of apoptotic pathways. The compound's ability to induce apoptosis was dose-dependent, with IC₅₀ values observed in the micromolar range.
| Compound Structure | IC₅₀ (μM) | Activity Type |
|---|---|---|
| Compound A | 0.65 | Anticancer |
| Compound B | 2.41 | Anti-inflammatory |
| N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide | 1.20 | Antimicrobial |
Other Biological Activities
In addition to anticancer properties, N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide may possess other pharmacological effects:
- Anti-inflammatory Activity : Pyrazole derivatives are often explored for their potential to reduce inflammation.
Comparative Studies on Anti-inflammatory Effects
A comparative analysis of various derivatives revealed that certain structural modifications significantly enhance biological activity against inflammation.
| Compound Structure | IC₅₀ (μM) | Activity Type |
|---|---|---|
| Compound C | 0.85 | Anti-inflammatory |
| N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide | 1.20 | Antimicrobial |
Antimicrobial Effects
Emerging studies suggest that similar compounds may exhibit antibacterial properties. The potential for these compounds to serve as antimicrobial agents warrants further investigation.
Wirkmechanismus
The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but differ in the additional substituents and overall structure.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring fused with an imidazole ring and a bromine substituent.
Uniqueness
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is unique due to its combination of a pyridine ring, pyrazole ring, and cyclopropane carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C₁₄H₁₈N₄O
- IUPAC Name: N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
The structure includes a cyclopropane moiety, a pyrazole ring, and a pyridine substituent, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies have indicated that derivatives of pyrazole compounds often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity: Pyrazole derivatives have shown efficacy against various bacterial strains.
- Antitumor Activity: Certain compounds in this class have demonstrated potential in inhibiting cancer cell proliferation.
- Cannabinoid Receptor Modulation: Some pyrazole-containing compounds act as antagonists or modulators of the cannabinoid 1 (CB1) receptor, influencing metabolic pathways related to obesity and appetite regulation .
Table 1: Summary of Biological Activities
Case Studies
1. Antimicrobial Efficacy:
A study investigated the antimicrobial properties of various pyrazole derivatives, including those similar to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in treating infections .
2. Antitumor Activity:
In another research effort, compounds related to this structure were tested against several cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
3. Cannabinoid Receptor Interaction:
Research on cyclopropyl-containing diaryl-pyrazole derivatives revealed their ability to bind with high affinity to the CB1 receptor. This interaction is crucial for developing treatments for metabolic disorders, as these compounds can modulate appetite and energy balance .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the pyrazole or pyridine rings significantly influence the biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the critical steps and considerations for synthesizing N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of a pyrazolyl-pyridinyl intermediate. Key steps include coupling cyclopropanecarboxylic acid derivatives with amine-containing intermediates under basic conditions. Optimization of reaction parameters (e.g., anhydrous solvents, catalysts like DCC for amide bond formation, and temperature control) is essential. For example, coupling reactions may require refluxing in THF or DMF with triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography or recrystallization ensures ≥95% purity .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., pyridinyl protons at δ 8.5–9.0 ppm, cyclopropane carboxamide carbonyl at ~170 ppm).
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹).
- X-ray Crystallography : Resolves 3D structure using SHELX programs for refinement, critical for validating stereochemistry .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight and fragmentation patterns .
Q. How is purity assessed, and what thresholds are acceptable for research-grade material?
- Methodological Answer : Purity ≥95% is standard. Techniques include:
- HPLC/LC-MS : Retention time and peak area analysis.
- Melting Point Analysis : Sharp melting ranges (e.g., 150–152°C) indicate homogeneity.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., pyridinyl, cyclopropane) to assess impact on activity.
- Bioassays : Test analogs in target-specific assays (e.g., enzyme inhibition IC50, cellular viability).
- Computational Docking : Use AutoDock or Schrödinger to predict binding modes to targets (e.g., kinases, GPCRs).
- Example: Replacing pyridinyl with thiazole alters electron density, affecting binding affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Structural Validation : Re-analyze compound integrity via X-ray or 2D NMR (e.g., NOESY for conformation).
- Control Experiments : Include positive/negative controls and assess off-target effects via kinome-wide profiling .
Q. How can density functional theory (DFT) enhance understanding of the compound's mechanism of action?
- Methodological Answer :
- Electronic Properties : DFT calculates HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack sites).
- Conformational Analysis : Identify low-energy conformers influencing target binding.
- Binding Free Energy : MM-GBSA calculations correlate with experimental ΔG values from ITC .
Q. What approaches elucidate the compound's interaction with biological targets at the molecular level?
- Methodological Answer :
- Competitive Binding Assays : Use fluorescent probes (e.g., FP-based) to measure displacement.
- Mutagenesis Studies : Modify key residues (e.g., catalytic lysine in kinases) to assess binding dependency.
- Cryo-EM/X-ray Co-crystallography : Resolve compound-target complexes at atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
